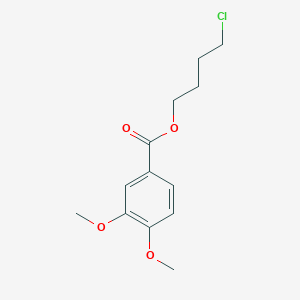

4-Chlorobutyl 3,4-dimethoxybenzoate

Beschreibung

Significance within Organic Synthesis and Advanced Material Science

The primary significance of 4-chlorobutyl 3,4-dimethoxybenzoate lies in its role as a key intermediate in the synthesis of Mebeverine (B1676125). nih.govchemicalbook.comwikipedia.org Mebeverine is a musculotropic antispasmodic drug used to alleviate symptoms of irritable bowel syndrome (IBS). wikipedia.org The synthesis of Mebeverine involves the reaction of this compound with N-ethyl-1-(4-methoxyphenyl)propan-2-amine. amazonaws.comresearchgate.net In this nucleophilic substitution reaction, the chlorine atom of the chlorobutyl group is displaced by the secondary amine, forming the final tertiary amine present in the Mebeverine structure. amazonaws.com The efficiency of this synthetic route is crucial for the pharmaceutical industry, and the purity of this compound as a starting material directly impacts the quality of the final active pharmaceutical ingredient. amazonaws.com

While its application in advanced material science is not as extensively documented, the inherent reactivity of its functional groups suggests potential. The chlorobutyl moiety can participate in polymerization reactions or be used to graft the molecule onto polymer backbones or surfaces. For instance, the chlorine atom can be displaced by nucleophiles to attach this molecule to other monomers or polymers. caltech.edu The aromatic ring with its electron-donating methoxy (B1213986) groups could also be exploited in the design of functional materials with specific electronic or optical properties.

Overview of Ester and Halogenated Alkane Functional Group Chemistry

The chemical behavior of this compound is dictated by its two principal functional groups: the ester and the halogenated alkane.

Ester Functional Group: Esters are characterized by a carbonyl group bonded to an oxygen atom, which is in turn bonded to an alkyl or aryl group. sielc.com They are typically formed by the condensation reaction between a carboxylic acid and an alcohol, a process known as esterification. sielc.com The ester group in this compound is relatively stable but can undergo hydrolysis under acidic or basic conditions to yield 3,4-dimethoxybenzoic acid and 4-chlorobutanol. The carbonyl oxygen of the ester possesses lone pairs of electrons, allowing it to act as a hydrogen bond acceptor.

Halogenated Alkane Functional Group: The 4-chlorobutyl portion of the molecule is a primary alkyl halide. The carbon-chlorine bond is polar, with the carbon atom being electrophilic due to the electron-withdrawing nature of the chlorine atom. This makes it susceptible to attack by nucleophiles, a key feature exploited in the synthesis of Mebeverine. amazonaws.com As a primary alkyl halide, it is well-suited for SN2 reactions, where a nucleophile attacks the carbon atom, leading to the displacement of the chloride ion.

Structural Context within Benzoate (B1203000) Esters and Dimethoxyaromatic Systems

This compound is a derivative of benzoic acid, placing it within the broad class of benzoate esters. Benzoate esters are common in both natural and synthetic chemistry and are known for their applications in fragrances, flavorings, and pharmaceuticals. nih.gov

The aromatic ring of the molecule is substituted with two methoxy groups at the 3 and 4 positions. These methoxy groups are electron-donating groups due to the resonance effect, which increases the electron density of the benzene (B151609) ring. libretexts.org This electronic enrichment influences the reactivity of the aromatic ring, making it more susceptible to electrophilic aromatic substitution reactions compared to unsubstituted benzene. The positions ortho and para to the methoxy groups are particularly activated. libretexts.org This increased electron density can also influence the properties of the ester group, potentially affecting its reactivity and spectroscopic characteristics.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C13H17ClO4 |

| Molecular Weight | 272.72 g/mol nih.gov |

| CAS Number | 69788-75-6 nih.gov |

| Appearance | Colorless liquid or Brown color viscous liquid saicarbohydrates.com |

| Boiling Point | ~240 °C |

| Density | ~1.144 g/cm³ |

| Solubility | Soluble in organic solvents such as ethanol (B145695), ether, and dichloromethane; poorly miscible in water. saicarbohydrates.com |

| XLogP3 | 3.2 nih.gov |

Spectroscopic Data

| Type | Data |

| SMILES | COC1=C(C=C(C=C1)C(=O)OCCCCCl)OC nih.govuni.lu |

| InChI | InChI=1S/C13H17ClO4/c1-16-11-6-5-10(9-12(11)17-2)13(15)18-8-4-3-7-14/h5-6,9H,3-4,7-8H2,1-2H3 nih.govuni.lu |

| InChIKey | VDKIZIBOFDIQRW-UHFFFAOYSA-N nih.govuni.lu |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chlorobutyl 3,4-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO4/c1-16-11-6-5-10(9-12(11)17-2)13(15)18-8-4-3-7-14/h5-6,9H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDKIZIBOFDIQRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OCCCCCl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70511279 | |

| Record name | 4-Chlorobutyl 3,4-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70511279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69788-75-6 | |

| Record name | 4-Chlorobutyl 3,4-dimethoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69788-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorobutyl 3,4-dimethoxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069788756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorobutyl 3,4-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70511279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorobutyl veratrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.048 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROBUTYL 3,4-DIMETHOXYBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P793VS3C3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 4 Chlorobutyl 3,4 Dimethoxybenzoate

Established Synthetic Pathways for 4-Chlorobutyl Esters and Analogues

The formation of the ester linkage in 4-Chlorobutyl 3,4-dimethoxybenzoate can be approached through several established methods.

A notable synthetic route to 4-chlorobutyl esters involves the Lewis acid-catalyzed acylative cleavage of cyclic ethers. Specifically, the reaction of an acyl chloride with tetrahydrofuran (B95107) (THF) in the presence of zinc chloride (ZnCl₂) can yield the corresponding 4-chlorobutyl ester. asianpubs.orggoogle.com In this process, ZnCl₂ acts as a catalyst, activating the acyl chloride and facilitating the ring-opening of THF, which serves as both a reactant and a solvent. asianpubs.org The reaction mechanism is believed to involve the formation of a highly reactive acyl cation after the interaction of the acyl chloride with ZnCl₂, which is then attacked by the oxygen atom of the ether. asianpubs.org

Research has shown that while ZnCl₂ is an effective catalyst, other Lewis acids such as FeCl₃, AlCl₃, and SnCl₄ can also be used, though ZnCl₂ often provides better yields. asianpubs.org The reaction conditions, such as temperature and the exclusion of water, are critical to prevent hydrolysis of the acyl chloride and to ensure the efficiency of the catalytic cycle. asianpubs.org For instance, the reaction of 3,5-dimethoxybenzoyl chloride with THF using ZnCl₂ catalysis has been reported to produce 4-chlorobutyl 3,5-dimethoxybenzoate. asianpubs.org This method highlights a versatile approach to synthesizing 4-chlorobutyl esters from readily available starting materials.

The most conventional method for synthesizing this compound is through the direct esterification of 3,4-dimethoxybenzoic acid with 4-chloro-1-butanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, in a process known as Fischer esterification. To drive the reaction to completion, the water produced as a byproduct is usually removed, often by azeotropic distillation.

Alternatively, milder conditions can be employed using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). Zinc chloride has also been reported as an efficient catalyst for the esterification of carboxylic acids with phenols, suggesting its potential utility in this type of transformation as well. ijsrp.org These methods are advantageous as they often proceed at room temperature and can provide high yields of the desired ester.

Targeted Functionalization and Derivatization Strategies

The presence of a primary alkyl chloride in the 4-chlorobutyl moiety of the molecule provides a reactive handle for a variety of chemical modifications.

The chlorine atom on the terminal carbon of the butyl chain is susceptible to displacement by a wide range of nucleophiles, allowing for the introduction of diverse functional groups. This is a cornerstone of its utility in the synthesis of more complex molecules.

The scope of nucleophiles that can be used in substitution reactions with 4-chlorobutyl esters is broad. Strong nucleophiles are generally required for these reactions to proceed efficiently. youtube.com Examples of suitable nucleophiles include:

Amines: Primary and secondary amines can displace the chloride to form the corresponding secondary and tertiary amines.

Azide ion (N₃⁻): A good nucleophile that leads to the formation of an alkyl azide, a versatile intermediate. libretexts.org

Cyanide ion (CN⁻): Allows for the introduction of a nitrile group, which can be further hydrolyzed or reduced. libretexts.org

Thiolates (RS⁻): Highly effective nucleophiles for forming thioethers. libretexts.org

Halide ions (e.g., I⁻, Br⁻): Can be used to exchange the chloride for another halogen.

The reactivity of these nucleophiles is influenced by factors such as basicity, polarizability, and the solvent used. libretexts.org Polar aprotic solvents are known to enhance the rate of S(_N)2 reactions. libretexts.org

Nucleophilic substitution at the primary alkyl chloride of this compound is expected to proceed via a bimolecular nucleophilic substitution (S(_N)2) mechanism. libretexts.orgstackexchange.com This is due to the low steric hindrance at the primary carbon center. stackexchange.commsu.edu

Kinetics: The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate (this compound) and the incoming nucleophile. libretexts.orglibretexts.org The rate law is expressed as: Rate = k[Alkyl Halide][Nucleophile]. youtube.com Several factors influence the reaction rate:

Nucleophile Strength: Stronger nucleophiles lead to faster reactions. youtube.com

Leaving Group: Chloride is a good leaving group, but its replacement by bromide or iodide could further increase the reaction rate. chemistrysteps.com

Solvent: Polar aprotic solvents generally accelerate S(_N)2 reactions by effectively solvating the cation of the nucleophilic salt while leaving the anion nucleophile more reactive. libretexts.org

Steric Hindrance: The primary nature of the alkyl halide favors the S(_N)2 pathway, as tertiary halides are essentially unreactive under these conditions due to steric hindrance. msu.edu

Stereochemistry: The S(_N)2 reaction proceeds with an inversion of stereochemistry at the electrophilic carbon center. libretexts.orgchemistrysteps.com This is a result of the "back-side attack" of the nucleophile. youtube.com In the case of this compound, the carbon atom bearing the chlorine is achiral. Therefore, while the mechanistic principle of inversion of configuration applies, it does not result in the formation of a different stereoisomer in the product unless the incoming nucleophile is chiral. The stereochemistry of the 3,4-dimethoxybenzoate portion of the molecule remains unaffected by reactions at the chlorobutyl chain.

Nucleophilic Substitution Reactions at the 4-Chlorobutyl Moiety

Competitive Bimolecular Elimination (E2) Pathways.

The 4-chlorobutyl group of this compound can undergo bimolecular elimination (E2) reactions, which compete with nucleophilic substitution (SN2) pathways. nih.gov E2 reactions are a type of elimination reaction in organic chemistry that involves a one-step mechanism where a proton is removed by a base and a leaving group departs simultaneously, leading to the formation of a double bond. youtube.comyoutube.com The rate of an E2 reaction is second-order, depending on the concentration of both the substrate (the haloalkane) and the base. masterorganicchemistry.comlibretexts.orglibretexts.orglibretexts.org

Several factors influence the competition between E2 and SN2 reactions for a primary haloalkane like this compound:

Base Strength: Strong bases favor E2 elimination. libretexts.orglibretexts.org The effectiveness of a series of bases in promoting E2 reactions generally parallels their base strengths. libretexts.org For instance, sterically hindered bases are often used to favor elimination over substitution. libretexts.org

Steric Hindrance: While the substrate itself is a primary halide, which typically favors SN2, a sterically hindered base will favor E2 by making it more difficult to attack the carbon atom directly.

Reaction Conditions: Higher temperatures generally favor elimination over substitution. youtube.com

The E2 mechanism requires a specific spatial arrangement of the proton being removed and the leaving group, known as anti-periplanar geometry. masterorganicchemistry.comlibretexts.orglibretexts.org This means the hydrogen, the two carbon atoms, and the leaving group lie in the same plane, with the hydrogen and leaving group on opposite sides of the carbon-carbon bond.

Reactions Involving the Aromatic Ring System

Electrophilic Aromatic Substitution on Activated Dimethoxybenzene Scaffolds

The 3,4-dimethoxybenzene (veratrole) portion of the molecule is highly activated towards electrophilic aromatic substitution (EAS). The two methoxy (B1213986) groups are strong electron-donating groups, which increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. umkc.edu This is a common feature of Friedel-Crafts alkylation reactions, a key type of EAS. umkc.eduyoutube.com

The general mechanism for EAS involves two main steps:

Attack of the electrophile by the pi electrons of the aromatic ring to form a resonance-stabilized carbocation intermediate, also known as an arenium ion or sigma complex. masterorganicchemistry.com

Deprotonation at the carbon atom that was attacked, which restores the aromaticity of the ring. masterorganicchemistry.com

For dimethoxybenzene scaffolds, the activating nature of the methoxy groups facilitates reactions such as nitration, halogenation, and Friedel-Crafts alkylation and acylation. umkc.eduyoutube.comquizlet.com For example, the alkylation of 1,4-dimethoxybenzene (B90301) can be achieved using a t-butyl group with sulfuric acid as a catalyst. quizlet.commnstate.edu

Regioselectivity and Steric Hindrance in Aromatic Functionalization

The two methoxy groups in the 3,4-dimethoxybenzoate moiety are ortho, para-directing. umkc.eduyoutube.com This means they direct incoming electrophiles to the positions ortho and para to themselves. In the case of 3,4-dimethoxy substitution, the potential sites for electrophilic attack are positions 2, 5, and 6.

The regioselectivity of these reactions is governed by a combination of electronic and steric effects:

Electronic Effects: The methoxy groups donate electron density through resonance to the ortho and para positions, stabilizing the carbocation intermediate formed during electrophilic attack at these sites. youtube.com

Steric Hindrance: The presence of the existing substituents can sterically hinder the approach of the electrophile to certain positions. quizlet.com For the 3,4-dimethoxy arrangement, position 5 is generally the most favored for substitution due to a combination of activation from the 4-methoxy group (para) and less steric hindrance compared to the positions adjacent to the methoxy groups. DFT analysis of the dinitration of 1,2-dimethoxybenzene (B1683551) has shown that the regioselectivity is largely determined by the symmetry of the highest occupied molecular orbital (HOMO) of the aromatic system. acs.org

Modifications at the Ester Linkage

Hydrolysis Kinetics and Mechanisms of Benzoate (B1203000) Esters

The ester linkage in this compound is susceptible to hydrolysis, which can be catalyzed by either acid or base. libretexts.orgyoutube.comreddit.com

Acid-Catalyzed Hydrolysis: This is a reversible process. chemistrysteps.comquora.comyoutube.com The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.orgyoutube.com Subsequent proton transfers and elimination of the alcohol (4-chlorobutanol) yield the carboxylic acid (3,4-dimethoxybenzoic acid). libretexts.orgyoutube.com

Base-Catalyzed Hydrolysis (Saponification): This reaction is essentially irreversible. chemistrysteps.comquora.com A hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com The intermediate then collapses, expelling the alkoxide (4-chlorobutoxide) as the leaving group. libretexts.org The resulting carboxylic acid is immediately deprotonated by the strong base to form a carboxylate salt, which drives the reaction to completion. chemistrysteps.commasterorganicchemistry.com

The rate of hydrolysis is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups, like the two methoxy groups in this compound, generally decrease the rate of hydrolysis by reducing the electrophilicity of the carbonyl carbon. Conversely, electron-withdrawing groups increase the rate. semanticscholar.orgnih.gov

Influence of Catalysis, Solvent Effects, and Physical Parameters (e.g., Sonication) on Ester Cleavage

Several factors can significantly influence the rate of ester hydrolysis:

Solvent Effects: The solvent can play a crucial role in the kinetics of ester hydrolysis. ias.ac.inrjpn.orgnih.govresearchgate.net For base-catalyzed hydrolysis in aqueous-organic solvent mixtures, such as aqueous ethanol (B145695) or dioxane, the rate constant generally decreases as the proportion of the organic co-solvent increases. ias.ac.inrjpn.org This is often attributed to the stabilization of the ground state of the reactants more than the transition state. kirj.ee The dielectric constant of the medium is one factor, but specific solvent-solute interactions, such as solvation of the reactants and the transition state, are also critical. ias.ac.inacs.org

Sonication: The application of ultrasound can accelerate ester hydrolysis. kirj.eeacs.org This effect is attributed to acoustic cavitation, which creates localized "hot spots" of high temperature and pressure, and also enhances mass transfer. acs.orgresearchgate.net The acceleration due to sonication can be particularly significant in heterogeneous systems or for reactions where hydrophobic interactions play a role. kirj.eeacs.orgresearchgate.net For instance, sonication can disrupt the hydrophobic solute-solvent interactions, leading to an increased reaction rate. acs.orgmdpi.com

Table of Reaction Parameters and Effects

| Factor | Influence on Ester Hydrolysis | Mechanism/Reason |

| Acid Catalyst | Increases reaction rate | Protonation of carbonyl oxygen increases electrophilicity. libretexts.orgyoutube.com |

| Base Catalyst | Increases reaction rate (irreversible) | Direct nucleophilic attack by hydroxide; formation of carboxylate salt drives equilibrium. libretexts.orgchemistrysteps.com |

| Electron-Donating Groups | Decreases reaction rate | Reduces electrophilicity of the carbonyl carbon. semanticscholar.org |

| Electron-Withdrawing Groups | Increases reaction rate | Increases electrophilicity of the carbonyl carbon. nih.gov |

| Non-Polar Co-Solvent | Decreases reaction rate | Preferential solvation and stabilization of the ground state. ias.ac.inrjpn.orgkirj.ee |

| Sonication | Increases reaction rate | Acoustic cavitation, enhanced mass transfer, disruption of hydrophobic interactions. acs.orgresearchgate.net |

Advanced Spectroscopic Characterization Methodologies for 4 Chlorobutyl 3,4 Dimethoxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Spectral Assignments and Fine Structure Analysis

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ), signal splitting (multiplicity), and integration. For 4-Chlorobutyl 3,4-dimethoxybenzoate, the ¹H NMR spectrum is predicted to show characteristic signals for the aromatic protons, the two methoxy (B1213986) groups, and the four methylene (B1212753) groups of the chlorobutyl chain.

The aromatic region is expected to exhibit signals for the three protons on the substituted benzene (B151609) ring. The proton at the C-2 position would likely appear as a doublet, the C-5 proton as a singlet-like or narrowly split signal, and the C-6 proton as a doublet of doublets, reflecting their respective couplings. The two methoxy groups at C-3 and C-4 are expected to appear as sharp singlets, though with slightly different chemical shifts. The four methylene groups of the butyl chain (-OCH₂CH₂CH₂CH₂Cl) would present as a series of multiplets, typically triplets or quintets, with chemical shifts influenced by the adjacent electron-withdrawing ester and chloro groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-2 | 7.5-7.7 | d (doublet) |

| H-5 | 6.8-7.0 | d (doublet) |

| H-6 | 7.6-7.8 | dd (doublet of doublets) |

| -OCH₃ (x2) | 3.8-4.0 | s (singlet) |

| -O-CH₂- | 4.2-4.4 | t (triplet) |

| -O-CH₂-CH₂- | 1.8-2.0 | m (multiplet/quintet) |

| -CH₂-CH₂-Cl | 1.9-2.1 | m (multiplet/quintet) |

| -CH₂-Cl | 3.5-3.7 | t (triplet) |

Carbon-13 (¹³C) NMR for Carbon Framework Confirmation and Substituent Effects

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom typically gives a distinct signal, allowing for the confirmation of the total carbon count and the nature of their hybridization (sp³, sp², sp).

For this compound, a total of 13 distinct signals are expected. The spectrum would feature a low-field signal for the ester carbonyl carbon. The six aromatic carbons would appear in the typical aromatic region (δ 110-160 ppm), with the oxygen-substituted carbons (C-3, C-4) resonating at lower fields. The two methoxy carbons would produce sharp signals in the δ 55-60 ppm range. The four aliphatic carbons of the butyl chain would be observed at higher fields, with their specific shifts determined by their proximity to the electronegative oxygen and chlorine atoms.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 165-167 |

| C-1 | 122-124 |

| C-2 | 110-112 |

| C-3 | 148-150 |

| C-4 | 152-154 |

| C-5 | 112-114 |

| C-6 | 123-125 |

| -OCH₃ (x2) | 55-57 |

| -O-CH₂- | 64-66 |

| -O-CH₂-CH₂- | 28-30 |

| -CH₂-CH₂-Cl | 25-27 |

| -CH₂-Cl | 44-46 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Long-Range Interactions

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing through-bond correlations.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. For this compound, COSY would show correlations between the adjacent methylene protons in the butyl chain, confirming their sequence (-OCH₂-CH₂-CH₂-CH₂Cl). It would also reveal the coupling between the aromatic protons on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). HSQC is invaluable for assigning the signals of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range couplings between protons and carbons over two to three bonds (²J_CH and ³J_CH). This technique is crucial for piecing together the molecular fragments. Key HMBC correlations for this molecule would include correlations from the methylene protons adjacent to the ester oxygen (-O-CH₂-) to the ester carbonyl carbon and the aromatic C-1 carbon, definitively linking the chlorobutyl chain to the 3,4-dimethoxybenzoate moiety. Correlations from the aromatic protons to various aromatic carbons and from the methoxy protons to their respective attached aromatic carbons (C-3 and C-4) would confirm the substitution pattern on the benzene ring.

Application of Advanced NMR for Reaction Monitoring and Mechanistic Insights

NMR spectroscopy is a powerful non-invasive tool for monitoring the progress of chemical reactions in real-time. The synthesis of this compound, which can be achieved via the esterification of veratric acid with 4-chlorobutanol, is well-suited for NMR monitoring. ontosight.ai

By taking periodic ¹H NMR spectra of the reaction mixture, one can track the consumption of reactants and the formation of the product. For instance, the disappearance of the broad hydroxyl (-OH) signal from 4-chlorobutanol and the characteristic signals of the veratric acid would be observed. Concurrently, the appearance and increase in the intensity of the product's unique signals, such as the downfield-shifted triplet corresponding to the ester's α-methylene protons (-O-CH₂-), would signify the progress of the esterification. This allows for the determination of reaction kinetics, optimization of reaction conditions, and detection of any potential intermediates or side products.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition.

For this compound, HRMS analysis provides a measured mass that is compared to the theoretical exact mass. chemspider.com The presence of chlorine is readily identified by the characteristic M+2 isotopic pattern, where the peak for the ³⁷Cl isotope is approximately one-third the intensity of the peak for the ³⁵Cl isotope. A close match between the experimental and calculated mass (typically within 5 ppm) confirms the molecular formula. The expected fragmentation in the mass spectrometer would likely involve cleavage of the ester bond, leading to the formation of a 3,4-dimethoxybenzoyl cation (m/z 165) and a chlorobutyl radical, or the loss of the chlorobutyl group.

Table 3: HRMS Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₃H₁₇ClO₄ | pharmaffiliates.comchemnet.comchemnet.com |

| Molecular Weight | 272.73 g/mol | pharmaffiliates.com |

| Monoisotopic Mass | 272.081537 Da | chemspider.com |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure. A strong, sharp absorption peak corresponding to the C=O stretching vibration of the ester group is a key diagnostic feature. Other significant peaks include C-O stretching vibrations for the ester and the two aromatic ether linkages, C-H stretching for the aromatic and aliphatic portions, C=C stretching for the aromatic ring, and a C-Cl stretching vibration in the fingerprint region. A patent for a related synthesis confirms that the IR spectrum of the product is consistent with this structure. googleapis.com

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | 1715-1735 |

| C-O (Ester & Ether) | Stretch | 1250-1300 and 1020-1150 |

| C=C (Aromatic) | Stretch | 1500-1600 |

| C-H (Aromatic) | Stretch | 3000-3100 |

| C-H (Aliphatic) | Stretch | 2850-2960 |

| C-Cl (Alkyl Halide) | Stretch | 600-800 |

Computational Chemistry Studies of 4 Chlorobutyl 3,4 Dimethoxybenzoate

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting molecular properties and reactivity.

Local reactivity is described by parameters such as the Fukui function and the molecular electrostatic potential (MEP). The Fukui function identifies the most reactive sites within a molecule for nucleophilic and electrophilic attacks. researchgate.net For 4-Chlorobutyl 3,4-dimethoxybenzoate, the carbonyl carbon of the ester group is predicted to be a primary site for nucleophilic attack, while the oxygen atoms of the methoxy (B1213986) and ester groups, along with the aromatic ring, are likely sites for electrophilic attack. researchgate.netnih.gov The MEP visually represents the charge distribution, with negative potential (red/yellow) indicating electron-rich regions prone to electrophilic attack and positive potential (blue) highlighting electron-poor areas susceptible to nucleophilic attack. In this molecule, the MEP would likely show a negative potential around the carbonyl oxygen and a positive potential near the hydrogen atoms and the chlorobutyl group.

| Descriptor | Predicted Value/Region | Implication |

| Global Descriptors | ||

| HOMO Energy | High | Susceptible to oxidation and electrophilic attack |

| LUMO Energy | Low | Capable of accepting electrons |

| Ionization Potential | Moderate | Energy required to remove an electron |

| Electron Affinity | Moderate | Energy released upon gaining an electron |

| Local Descriptors | ||

| Fukui Function (f-) | Carbonyl Carbon | Most likely site for nucleophilic attack |

| Fukui Function (f+) | Aromatic Ring, Methoxy Oxygens | Most likely sites for electrophilic attack |

| Electrostatic Potential | Negative around carbonyl oxygen | Region susceptible to electrophilic attack |

| Electrostatic Potential | Positive around chlorobutyl chain | Region susceptible to nucleophilic attack |

Note: The values in this table are illustrative and based on general principles of organic chemistry and DFT studies of similar molecules. Specific values would require dedicated DFT calculations.

DFT is also instrumental in mapping out reaction pathways. By calculating the energies of reactants, products, and transition states, a potential energy surface for a given reaction can be constructed. A key reaction for this compound is its hydrolysis, which would cleave the ester bond to form 3,4-dimethoxybenzoic acid and 4-chlorobutanol. DFT calculations can model this process, identifying the transition state structure and its associated energy barrier. researchgate.netrsc.org

Intrinsic Reaction Coordinate (IRC) calculations trace the reaction path from the transition state down to the reactants and products, confirming that the identified transition state correctly connects the desired species. researchgate.net For the hydrolysis of this compound, IRC analysis would visualize the bond-breaking and bond-forming events, providing a detailed mechanistic picture. researchgate.netrsc.org

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

The flexible chlorobutyl chain of this compound allows it to adopt numerous conformations. Molecular dynamics (MD) simulations can explore this conformational landscape by simulating the atomic motions over time. nih.gov Such simulations would reveal the most stable conformers and the energy barriers between them. Studies on similar flexible esters have shown that even in the gas phase, multiple conformations can exist within a small energy range. acs.org

MD simulations are also crucial for understanding how the molecule interacts with its environment, particularly with solvents. By simulating the molecule in a box of solvent molecules (e.g., water), one can observe the formation of hydrogen bonds and other non-covalent interactions. For this compound, the ester and methoxy oxygens would be expected to act as hydrogen bond acceptors. The behavior of the hydrophobic chlorobutyl chain in an aqueous environment could also be studied, providing insights into its solubility and aggregation properties. nih.gov

| Conformation | Description | Predicted Relative Stability |

| Extended | The chlorobutyl chain is fully extended away from the aromatic ring. | Likely to be a low-energy conformation in non-polar solvents. |

| Folded | The chlorobutyl chain folds back towards the aromatic ring. | Potentially stabilized by intramolecular van der Waals interactions. acs.org |

| Gauche | Various gauche conformations of the C-C bonds in the chlorobutyl chain. | Multiple low-energy conformations are expected. |

Note: The relative stabilities are predictions based on general principles and would be quantified by specific MD simulations.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Chemical Behavior

QSAR and QSPR models are statistical tools that correlate the chemical structure with biological activity or physical properties, respectively. rsc.orgnih.gov Although no specific QSAR/QSPR models for this compound have been reported, such models could be developed. For instance, a QSAR model could predict its potential toxicity by using a dataset of structurally similar aromatic compounds with known toxicity data. nih.gov Descriptors used in such models often include molecular weight, logP (a measure of lipophilicity), and various electronic and topological indices. rsc.orgnih.gov

A QSPR model could be developed to predict physical properties like boiling point, vapor pressure, or solubility. nih.gov These models are valuable for estimating the environmental fate and transport of the compound.

| Descriptor Type | Example Descriptor | Predicted Value | Relevance |

| Constitutional | Molecular Weight | 272.72 g/mol nih.gov | Fundamental physical property. |

| Topological | Wiener Index | Varies with conformation | Describes molecular branching. |

| Electronic | Dipole Moment | Moderate | Influences intermolecular interactions and solubility. |

| Physicochemical | XLogP3 | 3.2 nih.gov | Predicts lipophilicity and partitioning behavior. |

Note: The predicted values are either taken from existing databases or are illustrative based on the compound's structure.

In Silico Prediction of Potential Metabolic and Degradation Pathways

In silico tools can predict the metabolic fate of a xenobiotic compound like this compound in biological systems. nih.govpensoft.net These predictions are often based on libraries of known metabolic reactions and models of metabolic enzymes, such as cytochrome P450s. nih.gov

For this compound, the most probable initial metabolic step is the hydrolysis of the ester bond by esterase enzymes, yielding 3,4-dimethoxybenzoic acid and 4-chlorobutanol. pensoft.net Subsequent predicted metabolic transformations could include O-demethylation of the methoxy groups and oxidation of the resulting hydroxyl groups. The chlorobutyl moiety could undergo oxidation or conjugation reactions. Understanding these potential metabolic pathways is crucial for assessing the compound's biological activity and potential toxicity. nih.gov

| Metabolic Reaction | Predicted Metabolite(s) | Enzyme Family |

| Ester Hydrolysis | 3,4-Dimethoxybenzoic acid and 4-Chlorobutanol | Esterases |

| O-Demethylation | 4-Chloro-butyl 3-hydroxy-4-methoxybenzoate | Cytochrome P450s |

| Aromatic Hydroxylation | 4-Chlorobutyl 3,4-dimethoxy-5-hydroxybenzoate | Cytochrome P450s |

| Alkyl Chain Oxidation | 4-(3,4-Dimethoxybenzoyloxy)butanoic acid | Alcohol/Aldehyde Dehydrogenases |

Note: This table presents plausible metabolic transformations based on the known metabolism of similar chemical structures.

Biological and Pharmaceutical Relevance: Mechanistic and Impurity Profiling

Role as a Metabolite and Impurity of Specific Pharmaceutical Agents (e.g., Mebeverine)

4-Chlorobutyl 3,4-dimethoxybenzoate, also known as Veratric Acid 4-Chlorobutyl Ester or Mebeverine (B1676125) EP Impurity E, is a recognized metabolite and process-related impurity of the antispasmodic drug Mebeverine. vihitadrugs.comoup.comnih.gov Mebeverine is prescribed for the treatment of irritable bowel syndrome (IBS) and associated conditions by exerting a direct relaxant effect on the smooth muscles of the gastrointestinal tract. numberanalytics.commedchemexpress.comnih.gov The presence of this compound is a critical parameter in the manufacturing and quality assessment of Mebeverine formulations. numberanalytics.com

The formation of this compound is linked to the metabolic and degradation pathways of Mebeverine. The primary metabolic route for Mebeverine in the body is rapid and extensive hydrolysis of its ester bond. nih.gov This biotransformation occurs both in vivo and in vitro, catalyzed by esterase enzymes present in plasma and tissues, leading to the cleavage of the parent drug into two main fragments: Veratric acid (3,4-dimethoxybenzoic acid) and mebeverine alcohol. oup.comnih.govresearchgate.net

Studies have shown that after oral administration, Mebeverine is subject to significant first-pass metabolism, resulting in negligible circulating concentrations of the unchanged drug. nih.gov Instead, its metabolites, particularly veratric acid, are found in considerable amounts in plasma. oup.comnih.gov The formation of this compound as an impurity can occur during the synthesis of Mebeverine or as a degradation product. Forced degradation studies of Mebeverine hydrochloride have demonstrated that the molecule is particularly susceptible to base-catalyzed hydrolysis, which breaks the ester linkage. nih.govnumberanalytics.com This process yields veratric acid and another key degradation product, 4-{ethyl-[2-(4-methoxyphenyl)-1-methylethyl]amino} 1-butanol, highlighting the lability of the ester group central to Mebeverine's structure. numberanalytics.com

The presence of impurities such as this compound has significant implications for the development, stability, and quality control of Mebeverine drug products. Regulatory authorities mandate strict control over impurities in active pharmaceutical ingredients (APIs) and finished dosage forms to ensure their safety and efficacy. numberanalytics.com Consequently, manufacturers must monitor and quantify any impurities arising from manufacturing or degradation. numberanalytics.com

The inherent instability of Mebeverine's ester bond necessitates the development of stability-indicating analytical methods. nih.govnumberanalytics.com Techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are employed to separate Mebeverine from its impurities, including this compound, and degradation products. numberanalytics.comnih.govresearchgate.net These validated methods are crucial for routine quality control during manufacturing and for assessing the stability of Mebeverine hydrochloride samples under various stress conditions (e.g., acid, base, oxidation, light, heat). nih.gov The use of characterized impurity standards, such as Mebeverine EP Impurity E, is essential for the accurate evaluation of the purity and safety of the API. numberanalytics.com

| Parameter | Implication for Pharmaceutical Industry |

| Impurity Formation | Potential for formation during synthesis and degradation requires rigorous process control. |

| Drug Stability | Susceptibility to hydrolysis affects shelf-life and storage conditions of Mebeverine products. |

| Quality Control | Mandates the use of validated, stability-indicating analytical methods (HPLC, UPLC) for impurity profiling. numberanalytics.comnih.gov |

| Regulatory Compliance | Requires adherence to pharmacopeial limits for known and unknown impurities to ensure patient safety. numberanalytics.com |

Mechanistic Aspects of Functional Group Reactivity in Biological Systems

The 4-chlorobutyl group is an alkyl halide, a functional group whose reactivity is of interest in medicinal chemistry. Alkyl halides can act as electrophiles, making them susceptible to nucleophilic attack by electron-rich biological macromolecules, such as proteins and nucleic acids. nih.govlibretexts.org The carbon atom bonded to the chlorine is electron-deficient and can be attacked by nucleophiles like the thiol groups of cysteine residues or the amine groups in amino acids. researchgate.net

However, the reactivity of alkyl halides varies significantly. While they are versatile intermediates in chemical synthesis, their inclusion in drug molecules is often approached with caution due to the potential for non-specific alkylation of biological targets. numberanalytics.comnih.gov Despite this, many stable and effective drugs contain alkyl halide motifs. nih.gov The stability of a primary alkyl chloride, such as that in the chlorobutyl moiety, under physiological conditions can be sufficient to allow it to function as a stable structural feature rather than a reactive alkylating agent. researchgate.net Its reactivity is influenced by factors like steric hindrance and the electronic environment within the molecule. libretexts.org In the context of drug design, the halogen can also enhance bioactivity by increasing lipophilicity, which may improve pharmacokinetic properties. nih.gov

The ester linkage in this compound, like that in its parent compound Mebeverine, is a key site for metabolic transformation. Ester groups are readily hydrolyzed in biological systems by a class of ubiquitous enzymes known as hydrolases, particularly carboxylesterases (CES). nih.govacsgcipr.org These enzymes are abundant in the liver, plasma, and intestinal mucosa. nih.gov

Enzymatic Hydrolysis: Enzymatic ester hydrolysis is a highly efficient catalytic process. Most hydrolases utilize a catalytic triad (B1167595) of amino acids (e.g., serine, histidine, and aspartate) in their active site to cleave the ester bond, forming an acyl-enzyme intermediate that is subsequently hydrolyzed to release the carboxylic acid. acsgcipr.org Studies on Mebeverine confirm that it undergoes rapid and extensive enzymatic hydrolysis in vivo, which is considered its primary metabolic pathway. nih.govnih.govresearchgate.net This process can be inhibited by general esterase inhibitors like physostigmine, confirming the enzymatic nature of the degradation in plasma. oup.comnih.gov

Non-Enzymatic Hydrolysis: Non-enzymatic hydrolysis can also occur, typically catalyzed by acid or base conditions. The BAC2 mechanism (base-catalyzed acyl-oxygen cleavage) is a common pathway, where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester. nih.gov The stability of the resulting alkoxide leaving group influences the reaction rate. Forced degradation studies show that Mebeverine is susceptible to base-catalyzed hydrolysis, indicating that the ester bond can be cleaved non-enzymatically under certain conditions. numberanalytics.com However, in the near-neutral pH of most biological environments, enzymatic hydrolysis is the predominant and much faster pathway for ester-containing drugs. acsgcipr.org

| Hydrolysis Type | Key Characteristics | Relevance to this compound |

| Enzymatic | Catalyzed by hydrolase enzymes (e.g., carboxylesterases). nih.govacsgcipr.org | Primary route of metabolism for the parent compound Mebeverine, leading to its rapid clearance. nih.govresearchgate.net |

| Non-Enzymatic | Typically occurs under acidic or basic conditions (e.g., base-catalyzed BAC2 mechanism). nih.gov | Relevant to drug stability in formulation and under specific stress conditions, but less significant than enzymatic hydrolysis in vivo. numberanalytics.com |

Structural Motif Analysis in Drug Discovery and Medicinal Chemistry Contexts

The structural components of this compound—the 3,4-dimethoxybenzoate and the chlorobutyl moieties—are relevant motifs in the broader context of drug discovery.

The 3,4-dimethoxybenzoate moiety is derived from veratric acid (3,4-dimethoxybenzoic acid), a plant metabolite found in various species. wikipedia.org Veratric acid and its derivatives are recognized for a range of biological activities, including antioxidant, anti-inflammatory, and antihypertensive properties. medchemexpress.comnih.govglpbio.com It has been shown to inhibit the expression of inflammatory mediators like iNOS and COX-2. medchemexpress.comnih.gov The dimethoxy-substituted phenyl ring is a common feature in medicinal chemistry, often used to modulate receptor binding, solubility, and metabolic stability. For instance, rigidified bioisosteres of dimethoxy-phenyl groups have been used to develop potent hallucinogen-like phenylalkylamine derivatives, demonstrating the importance of this motif in interacting with biological targets like serotonin (B10506) receptors. nih.gov

The chlorobutyl group, as an alkyl halide, is a versatile structural element in drug design. numberanalytics.comnumberanalytics.com While sometimes viewed as potentially reactive, alkyl halides are present in numerous approved drugs and can contribute significantly to a compound's pharmacological profile. nih.govnih.gov Halogenation can increase lipophilicity, thereby improving membrane permeability and oral bioavailability. nih.gov The specific stereochemistry and position of the halogen can also create key binding interactions with protein targets. researchgate.net The inclusion of such motifs allows for the fine-tuning of a molecule's physical and ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov

Exploration of Analogues and Derivatives as Potential Pharmacological Probes

Chemical probes are small molecules used as essential tools in drug discovery and for validating biological targets. j-morphology.comresearchgate.net They are instrumental in investigating the function of proteins and exploring therapeutic hypotheses before clinical testing. nih.gov The development of potent and selective chemical probes can uncover previously unknown and therapeutically promising biological pathways. nih.gov

Analogues and derivatives of this compound present an interesting area for the exploration of new pharmacological probes. By modifying its structure, researchers can create a library of related compounds to screen for biological activity. For instance, a closely related analogue, 4'-bromobutyl-3,4-dimethoxy benzoate (B1203000), has been synthesized as an intermediate in the development of a potential antispasmodic and antimicrobial agent. ajrconline.org This highlights how substituting the chloro- group with a bromo- group, or altering other parts of the molecule, can be a strategy to develop novel therapeutic candidates.

The search for new chemical probes often begins with screening small-molecule libraries to find "hits" that exhibit a desired biological effect. nih.gov Derivatives of this compound could be synthesized and included in such libraries to probe for various biological activities, potentially leveraging the inherent characteristics of its core structure.

Evaluation of the Dimethoxybenzoate and Chlorobutyl Moieties as Pharmacophores or Linkers

A pharmacophore is a three-dimensional arrangement of electronic and steric features necessary for a molecule to interact with a specific biological target and trigger a response. nih.gov The concept is central to drug design, helping to identify and create new molecules with desired biological activities. nih.gov

The dimethoxybenzoate moiety in the structure of this compound is a derivative of veratric acid. This structural unit is present in various biologically active compounds. For example, the structure of 3,4-dimethoxybenzoic acid 4-[ethyl{2-(4-methoxyphenyl)-1-methylethyl}amino]butyl ester hydrochloride, a potential antispasmodic and antimicrobial drug, contains this same moiety. ajrconline.org The presence of two benzene (B151609) rings and a tertiary nitrogen atom in this larger molecule is thought to contribute to its antimicrobial potency, suggesting the dimethoxybenzoate portion could be a key component of a pharmacophore for certain activities. ajrconline.org

The chlorobutyl moiety serves as a linker, a structural component that connects two or more parts of a molecule, such as a pharmacophore to another functional group or a cytotoxic drug to an antibody in an antibody-drug conjugate (ADC). nih.govnih.gov Linkers play a critical role in determining the stability, solubility, and release characteristics of a conjugate. sigutlabs.com They can be broadly classified as cleavable or non-cleavable. sigutlabs.com

The 4-chlorobutyl group in this compound is a simple, flexible alkyl chain. In drug design, such linkers can be non-cleavable, meaning the entire conjugate must be degraded to release the active component. nih.govsigutlabs.com The terminal chlorine atom provides a reactive site for further chemical modification, allowing it to be connected to other molecules. This functionality is exemplified by the synthesis of an antispasmodic drug where a 4'-bromobutyl-3,4-dimethoxy benzoate intermediate is condensed with an amine-containing molecule, effectively using the bromobutyl group as a linker to join the two key structural parts. ajrconline.org The choice of linker is crucial; for instance, in ADCs, linkers must be stable in circulation but allow for the release of the cytotoxic payload within the target tumor cell. nih.govunimi.it The chlorobutyl group represents a basic scaffold that could be incorporated into more complex linker strategies for targeted drug delivery.

Environmental Chemistry and Degradation Pathways of 4 Chlorobutyl 3,4 Dimethoxybenzoate

Hydrolytic Degradation in Aquatic and Terrestrial Environments

The primary abiotic degradation pathway for 4-Chlorobutyl 3,4-dimethoxybenzoate in water and soil is the hydrolysis of its ester bond. This reaction involves the cleavage of the ester linkage by water, resulting in the formation of 3,4-dimethoxybenzoic acid (veratric acid) and 4-chlorobutanol. The rate of this hydrolysis is significantly influenced by the pH of the surrounding environment.

Under basic conditions, the hydrolysis of esters, a process known as saponification, is typically accelerated. The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and the alcohol. In acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack by a water molecule.

Table 1: Factors Influencing Hydrolytic Degradation of this compound

| Factor | Influence on Degradation Rate | Mechanism |

| pH | Increased rate at both low and high pH | Acid catalysis (protonation of carbonyl oxygen) and base catalysis (nucleophilic attack by hydroxide ion). |

| Temperature | Increased rate with higher temperature | Provides the necessary activation energy for the hydrolysis reaction. |

| Microbial Activity | Can be enhanced by microbial esterases | Enzymatic catalysis of the hydrolysis reaction. |

Photolytic Transformation Mechanisms under Simulated Environmental Conditions

Sunlight can induce the degradation of this compound through photolysis. The dimethoxybenzene moiety of the molecule is expected to be the primary chromophore, absorbing light in the environmentally relevant ultraviolet (UV) spectrum. Upon absorption of photons, the molecule can undergo various photochemical reactions.

The photolytic degradation of aromatic compounds can proceed through several mechanisms, including direct photolysis, where the molecule itself absorbs light and undergoes transformation, and indirect photolysis, which is mediated by photochemically produced reactive species in the environment, such as hydroxyl radicals (•OH).

For aromatic esters, photodegradation can involve the cleavage of the ester bond or reactions on the aromatic ring. Studies on the photolysis of chloroaromatics in water have shown that it can lead to the formation of corresponding phenols. Therefore, one potential photolytic pathway for this compound could involve the cleavage of the C-O bond of the ester, leading to the formation of a veratroyloxy radical and a 4-chlorobutyl radical. Alternatively, reactions on the aromatic ring, such as hydroxylation or demethylation, could occur. The presence of the chlorine atom on the butyl chain might also influence the photolytic pathways.

Research on the photodegradation of dimethoxybenzene isomers has indicated that their photodecay can be significantly enhanced on ice surfaces compared to in aqueous solution, with quantum yields being substantially larger at the air-ice interface. copernicus.org This suggests that in cold environments, the photolytic degradation of this compound on snow and ice could be a significant removal process.

Microbial Biotransformation and Biodegradation Studies

Microorganisms play a crucial role in the ultimate degradation of this compound in the environment. The initial step in its microbial degradation is likely the enzymatic hydrolysis of the ester bond by esterases, which are common enzymes in various bacteria and fungi. This hydrolysis would release 3,4-dimethoxybenzoic acid (veratric acid) and 4-chlorobutanol into the environment.

Following hydrolysis, both of these primary degradation products can be further metabolized by microorganisms. Veratric acid is a well-known lignin-derived compound, and its biodegradation has been studied in several microorganisms. The primary pathway for the aerobic degradation of veratric acid involves O-demethylation to form vanillic acid and subsequently protocatechuic acid. frontiersin.orgescholarship.org Protocatechuic acid is then funneled into central metabolic pathways through ring cleavage reactions. Bacteria such as Sphingobium and Microbacterium have been identified as having the potential to degrade veratric acid. frontiersin.orgescholarship.org

The fate of the 4-chlorobutanol moiety is less clear from the available literature. Halogenated aliphatic compounds can be degraded by microorganisms through various mechanisms, including dehalogenation. The chlorine atom can be removed either oxidatively or reductively, often as the initial step in the degradation pathway. The resulting butanol or related dehalogenated intermediates would then likely be further oxidized and enter central metabolism.

Table 2: Potential Microbial Degradation Steps of this compound

| Degradation Step | Compound | Potential Microorganisms | Key Enzymes |

| Ester Hydrolysis | This compound | Various bacteria and fungi | Esterases |

| O-Demethylation | 3,4-Dimethoxybenzoic acid (Veratric acid) | Sphingobium, Microbacterium | O-demethylases |

| Ring Cleavage | Protocatechuic acid | Various bacteria | Dioxygenases |

| Dehalogenation | 4-Chlorobutanol | Halogen-degrading bacteria | Dehalogenases |

Identification and Characterization of Environmental Transformation Products

Based on the degradation pathways discussed above, a number of environmental transformation products of this compound can be anticipated.

The primary and most readily formed transformation products are expected to be:

3,4-Dimethoxybenzoic acid (Veratric acid): Formed from the hydrolysis of the ester bond.

4-Chlorobutanol: The corresponding alcohol formed from ester hydrolysis.

Further microbial degradation of veratric acid is expected to yield:

Vanillic acid (4-hydroxy-3-methoxybenzoic acid)

Isovanillic acid (3-hydroxy-4-methoxybenzoic acid)

Protocatechuic acid (3,4-dihydroxybenzoic acid)

The fate of 4-chlorobutanol in the environment requires further investigation, but potential transformation products could include butanol (following dehalogenation) and subsequently butyric acid and other short-chain fatty acids.

It is important to note that under certain conditions, such as incomplete microbial degradation or specific photolytic reactions, other intermediate products could be formed. The identification and characterization of these transformation products are crucial for a comprehensive understanding of the environmental risk associated with the use of this compound, as some degradation products may be more persistent or toxic than the parent compound.

Future Research Directions and Potential Applications

Development of Green Chemistry-Oriented Synthetic Routes for Enhanced Sustainability

The conventional synthesis of 4-Chlorobutyl 3,4-dimethoxybenzoate typically involves the esterification of 3,4-dimethoxybenzoic acid with 4-chlorobutanol, often utilizing traditional acid catalysts and organic solvents. nih.gov Future research will increasingly focus on developing more sustainable and environmentally friendly synthetic methodologies, aligning with the principles of green chemistry.

Key areas of investigation will include:

Enzymatic Catalysis: The use of lipases as biocatalysts for esterification offers a green alternative to harsh chemical catalysts. epa.gov Research into immobilized lipases, which allow for easy separation and reuse, could lead to highly efficient and sustainable production processes for this compound. epa.gov The enzymatic synthesis of other benzoate (B1203000) esters has demonstrated high conversion yields and offers a promising precedent. epa.gov

Heterogeneous Catalysis: The development and application of solid acid catalysts, such as ion-exchange resins (e.g., Dowex H+) and sulfonated carbons, can simplify product purification and minimize corrosive waste streams. epa.govuwlax.edu These catalysts are often reusable, contributing to a more economical and sustainable process. epa.gov

Alternative Energy Sources: Microwave-assisted and ultrasound-assisted synthesis are emerging as powerful tools for accelerating reaction rates and improving energy efficiency in esterification reactions. organic-chemistry.orgmdpi.com Microwave irradiation can lead to shorter reaction times and higher yields, while ultrasound can enhance mass transfer and reaction kinetics. organic-chemistry.orgmdpi.com Exploring these technologies for the synthesis of this compound could offer significant advantages over conventional heating methods.

Greener Solvent Systems: A shift away from hazardous chlorinated and amide solvents towards more benign alternatives like acetonitrile (B52724) is a critical aspect of greening the synthesis process. researchgate.net Research into solvent-free reaction conditions, where one of the reactants acts as the solvent, also presents a highly sustainable option. researchgate.net

Interactive Table: Comparison of Potential Green Synthesis Methods

| Method | Catalyst Type | Key Advantages |

|---|---|---|

| Enzymatic Synthesis | Immobilized Lipases | High selectivity, mild reaction conditions, biodegradable catalyst. epa.gov |

| Heterogeneous Catalysis | Solid Acids (e.g., Dowex) | Easy catalyst separation and reuse, reduced corrosion. epa.govnih.gov |

| Microwave-Assisted Synthesis | N/A (Energy Source) | Rapid heating, shorter reaction times, often higher yields. organic-chemistry.org |

Integration of Advanced Spectroscopic and Computational Methods for Real-Time Mechanistic Elucidation

A deeper understanding of the reaction mechanism is crucial for optimizing the synthesis of this compound. Future research will benefit from the integration of advanced spectroscopic techniques for real-time monitoring and computational modeling for mechanistic insights.

Real-Time Spectroscopic Monitoring: Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time data on the concentrations of reactants, intermediates, and products throughout the reaction. nih.govepa.govfrontiersin.org This allows for precise determination of reaction kinetics and identification of potential bottlenecks or side reactions. epa.govfrontiersin.org Benchtop NMR spectrometers are becoming increasingly accessible for online reaction monitoring. mdpi.com

Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to model the esterification reaction at a molecular level. irma-international.orgnih.gov These computational studies can elucidate the transition state structures, calculate activation energies, and predict the most favorable reaction pathways. uwlax.eduirma-international.org By combining experimental data from spectroscopy with computational models, a comprehensive and dynamic picture of the reaction mechanism can be constructed.

Rational Design of Derivatives for Targeted Biological or Material Science Applications

The molecular structure of this compound, featuring a benzoate core, two methoxy (B1213986) groups, and a reactive chlorobutyl chain, provides a versatile scaffold for the rational design of novel derivatives with tailored properties for specific applications.

Biological Applications: The benzoate moiety is a common feature in many biologically active compounds. epa.gov By modifying the structure of this compound, it may be possible to develop new therapeutic agents. For instance, the 4-chlorobutyl group can be used as a linker to attach the molecule to other pharmacophores or targeting moieties. Structure-activity relationship (SAR) studies, which correlate structural modifications with changes in biological activity, will be instrumental in this process. mst.dkijsdr.org The dimethoxy substitution pattern on the benzene (B151609) ring is also known to influence biological activity in some classes of compounds. ijsdr.org

Material Science Applications: The presence of the ester and chloroalkyl functionalities opens up possibilities for incorporating this molecule into polymeric materials. The chlorobutyl group can participate in polymerization reactions or serve as a site for grafting onto other polymer backbones. This could lead to the development of new materials with specific properties, such as modified solubility, thermal stability, or biocompatibility. Haloalkyl esters, in general, are known to be useful intermediates in the synthesis of various materials. epa.gov

Comprehensive Environmental Fate Modeling and Remediation Strategies for Compound Management

As with any chemical compound, understanding the environmental fate and developing strategies for its management are crucial for responsible use. Future research should focus on a comprehensive assessment of the environmental impact of this compound and its potential degradation products.

Environmental Fate Modeling: Computational models can be used to predict the partitioning of the compound in different environmental compartments (air, water, soil, and sediment) based on its physicochemical properties. These models can also estimate its persistence and potential for bioaccumulation. While data for this specific compound is scarce, information on similar structures like other benzoate esters and halogenated organic compounds can provide initial guidance. mst.dk

Biodegradation Studies: Investigating the biodegradability of this compound by various microorganisms is essential. The dimethoxybenzoate moiety is known to be biodegradable by certain bacterial consortia. nih.gov However, the presence of the chlorobutyl chain may influence its susceptibility to microbial degradation. Understanding the metabolic pathways involved in its breakdown is key to developing effective bioremediation strategies.

Remediation Technologies: For potential contamination scenarios, research into effective remediation strategies is necessary. For halogenated organic compounds, techniques such as reductive dehalogenation by anaerobic bacteria have shown promise. epa.govepa.gov Other approaches like in-situ bioremediation (bioaugmentation and biostimulation) and advanced oxidation processes could also be explored for the removal of this compound from soil and water. irma-international.orgnih.gov

Interactive Table: Potential Remediation Strategies

| Strategy | Mechanism | Applicability |

|---|---|---|

| Reductive Dehalogenation | Removal of chlorine atoms by anaerobic bacteria. epa.gov | Contaminated soil and groundwater. epa.gov |

| Bioaugmentation | Introduction of specific microorganisms to enhance degradation. irma-international.org | Soil and sediment remediation. irma-international.org |

| Biostimulation | Addition of nutrients to stimulate indigenous microbial activity. irma-international.org | Soil and sediment remediation. irma-international.org |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Chlorobutyl 3,4-dimethoxybenzoate, and what catalysts are optimal for esterification?

- Methodology : The compound is synthesized via esterification between 3,4-dimethoxybenzoic acid and 4-chlorobutanol. Acid catalysts (e.g., concentrated H₂SO₄) or coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) are commonly used. Reaction conditions (e.g., anhydrous environment, reflux in toluene) are critical to minimize hydrolysis of the chloroalkyl group .

- Validation : Monitor reaction progress using TLC (Rf ≈ 0.5 in hexane:ethyl acetate 3:1) and confirm purity via HPLC (C18 column, retention time ~8.2 min in acetonitrile:water 70:30) .

Q. How can researchers purify this compound, and what solvents are suitable for recrystallization?

- Methodology : Post-synthesis purification involves column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) followed by recrystallization. Ethanol-water mixtures (4:1 v/v) are ideal due to the compound’s moderate polarity. Confirm purity via melting point analysis (expected range: 85–88°C) and NMR (absence of residual alcohol/acid peaks) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- NMR : ¹H NMR should show methoxy protons as singlet at δ 3.85–3.90 ppm, aromatic protons (δ 6.8–7.2 ppm), and chloroalkyl chain protons (δ 1.8–4.3 ppm).

- IR : Key peaks include ester C=O (~1720 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .

Advanced Research Questions

Q. How do the electronic effects of the 3,4-dimethoxy and 4-chlorobutyl groups influence the compound’s reactivity in nucleophilic acyl substitution?

- Methodology : The electron-donating methoxy groups activate the ester carbonyl toward nucleophilic attack, while the electron-withdrawing chloro group on the alkyl chain may sterically hinder reactivity. Kinetic studies under varying pH (e.g., alkaline hydrolysis rates) and DFT calculations can quantify these effects .

Q. What strategies resolve contradictions in reported melting points or bioactivity data for this compound?

- Methodology : Cross-validate purity using DSC (differential scanning calorimetry) and XRD to detect polymorphs. For bioactivity discrepancies, standardize assay conditions (e.g., cell lines, solvent controls) and compare with structurally analogous esters (e.g., 4-methoxybenzoate derivatives) .

Q. How can researchers optimize HPLC-MS parameters for trace analysis of degradation products?

- Methodology : Use a C18 column with 0.1% formic acid in mobile phase (water:acetonitrile) for ionization. Set MS in negative ion mode (m/z 297 [M-H]⁻). Degradation products (e.g., free acid or chlorobutanol) can be identified via fragmentation patterns .

Q. What is the role of this compound in studying structure-activity relationships (SAR) for antimicrobial agents?

- Methodology : Compare MIC (minimum inhibitory concentration) against Gram-positive bacteria with analogs lacking methoxy or chloro groups. Molecular docking studies (e.g., with bacterial enzyme targets like FabI) can highlight substituent contributions to binding affinity .

Experimental Design & Data Analysis

Q. How to design stability studies under accelerated thermal and photolytic conditions?

- Methodology : Expose the compound to 40°C/75% RH (ICH guidelines) and UV light (λ = 254 nm). Monitor degradation via HPLC and quantify using Arrhenius kinetics. Protect the chloroalkyl chain with light-resistant packaging if photodegradation exceeds 5% .

Q. What computational methods predict the compound’s solubility and logP for formulation studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.